![molecular formula C25H25N3O2S B14890324 2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)thio)acetamide is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound features a quinazoline core, which is a fused heterocyclic system known for its diverse biological activities.
Métodos De Preparación
The synthesis of 2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)thio)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro(naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate, resulting in the formation of 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro(benzo[h]quinazoline-5,1′-cycloalkanes). This intermediate can then be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .
Análisis De Reacciones Químicas
2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)thio)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in medicinal chemistry. Quinazoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The unique structure of 2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)thio)acetamide makes it a valuable scaffold for the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)thio)acetamide involves its interaction with specific molecular targets. The quinazoline core can inhibit various enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparación Con Compuestos Similares
Similar compounds to 2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)thio)acetamide include other quinazoline derivatives such as erlotinib and gefitinib, which are used as anticancer agents. These compounds share the quinazoline core but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Propiedades
Fórmula molecular |
C25H25N3O2S |
|---|---|
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
2-[3-(3-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H25N3O2S/c1-16-7-6-9-18(13-16)28-23(30)21-22(27-24(28)31-15-20(26)29)19-10-3-2-8-17(19)14-25(21)11-4-5-12-25/h2-3,6-10,13H,4-5,11-12,14-15H2,1H3,(H2,26,29) |
Clave InChI |
TVJXNXIVSNAUPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



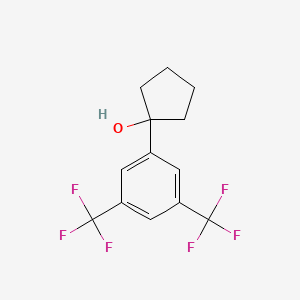
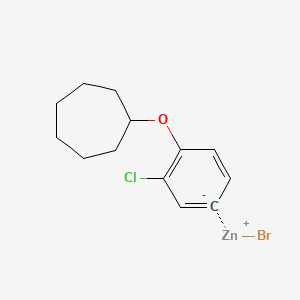
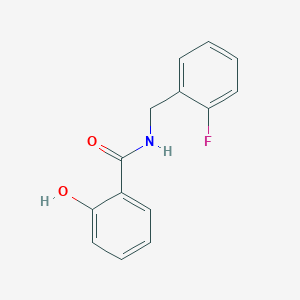
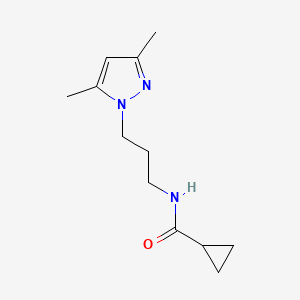
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)

![N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B14890284.png)
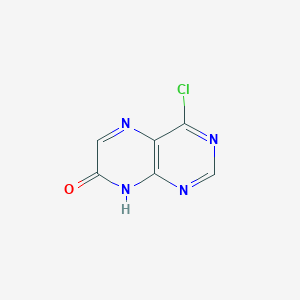


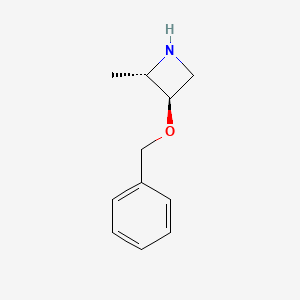

![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
